(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
CAS No.:
Cat. No.: VC18891583
Molecular Formula: C14H20O14
Molecular Weight: 412.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O14 |
|---|---|
| Molecular Weight | 412.30 g/mol |
| IUPAC Name | (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/2C7H10O7/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t2*3-,7-/m10/s1 |
| Standard InChI Key | KTKGACLAXAFYNU-WNSGUHBHSA-N |
| Isomeric SMILES | C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O.C[C@]([C@@H](CC(=O)O)C(=O)O)(C(=O)O)O |
| Canonical SMILES | CC(C(CC(=O)O)C(=O)O)(C(=O)O)O.CC(C(CC(=O)O)C(=O)O)(C(=O)O)O |
Introduction
Structural Characteristics and Stereochemistry
Molecular Identity
Both isomers share the molecular formula C₇H₁₀O₇ (molecular weight: 206.15 g/mol) and differ only in their stereochemical configurations at the C2 and C3 positions . Their IUPAC names reflect their chiral centers:
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(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid
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(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
The SMILES notation for these compounds is:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility (25°C) | 563 g/L (freely soluble) | |
| Density | 1.637 ± 0.06 g/cm³ | |
| Hydrogen Bond Donors | 8 | |
| Hydrogen Bond Acceptors | 14 | |
| Topological Polar Surface Area | 264 Ų |
These properties underscore their high polarity and suitability for aqueous biochemical environments .
Biosynthesis and Chemical Synthesis
Enzymatic Pathways
In Bacillus subtilis and Mycobacterium tuberculosis, these isomers are synthesized via the methylcitrate cycle:
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Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate via methylcitrate synthase (MmgD/PrpC) .
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2-methylcitrate undergoes dehydration and isomerization to yield (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid or (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid .
Laboratory Synthesis
Stereoselective synthesis remains challenging due to the need for precise chiral control. Key steps include:
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Aldol condensation of propionyl-CoA analogs with oxaloacetate derivatives .
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Enzymatic resolution using isomer-specific lyases (e.g., MmgF in B. subtilis) to isolate desired enantiomers .
Recent advances by the Reddick group demonstrated reproducible synthesis of (2RS,3RS)-2-methylisocitrate using modified literature methods, though scalability remains limited .
Biological Roles and Metabolic Implications
Methylcitrate Cycle in Prokaryotes
These isomers are pivotal in the methylcitrate cycle, which detoxifies propionyl-CoA—a toxic byproduct of odd-chain fatty acid β-oxidation . The cycle operates as follows:
| Step | Substrates | Products | Enzyme |
|---|---|---|---|
| 1 | Propionyl-CoA + Oxaloacetate | 2-Methylcitrate | Methylcitrate synthase |
| 2 | 2-Methylcitrate | (2R,3S)- or (2S,3R)-isocitrate | Methylcitrate dehydratase |
| 3 | 2-Methylisocitrate | Succinate + Pyruvate | Methylisocitrate lyase |
Failure to metabolize these intermediates leads to TCA cycle inhibition and gluconeogenic precursor depletion, compromising cellular bioenergetics .
Role in Pathogenesis
In Mycobacterium tuberculosis, the methylcitrate cycle is essential for intracellular survival. Deletion of prpC (methylcitrate synthase) or prpD (dehydratase) abolishes growth on propionate and attenuates virulence in macrophages . Paradoxically, murine infection models show no difference in pathology between wild-type and ΔprpDC strains, suggesting redundant metabolic pathways .
Comparative Analysis of Stereoisomer Functions
Research Advancements and Challenges
Key Findings
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Stereochemical specificity dictates metabolic flux: Only one enantiomer is processed by lyases (e.g., MmgF), while the other accumulates, disrupting homeostasis .
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Cross-species conservation: Homologs of methylcitrate cycle enzymes exist in Saccharomyces cerevisiae and Salmonella enterica, highlighting evolutionary preservation .
Unresolved Questions
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Allosteric regulation: How do these isomers modulate enzyme activity beyond substrate roles?
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Therapeutic targeting: Can inhibiting their synthesis disrupt pathogenic metabolic networks (e.g., in tuberculosis)?
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